

Application Notes and Protocols for Preparing TCS 401 Stock Solution in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TCS 401**

Cat. No.: **B15573950**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 401 is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.^{[1][2][3]} By inhibiting PTP1B, **TCS 401** enhances insulin sensitivity and has been shown to promote the proliferation and migration of various cell types.^{[3][4][5]} Its utility in research and drug development necessitates the accurate and consistent preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving **TCS 401** for in vitro studies.^[4] This document provides a detailed protocol for the preparation, storage, and handling of **TCS 401** stock solutions in DMSO.

Data Presentation

Table 1: Physicochemical Properties of **TCS 401** (HCl salt)

Property	Value	Reference
CAS Number	243966-09-8	[1][2]
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O ₅ S	[6]
Molecular Weight	306.72 g/mol	[1][2][6]
Appearance	White to beige powder	[3]
Purity	≥95% - ≥98% (HPLC)	[2][3]

Table 2: Solubility and Storage of **TCS 401**

Parameter	Details	Reference
Solvent	DMSO	[4]
Solubility in DMSO	11 mg/mL (35.86 mM)	[4]
Powder Storage	-20°C for up to 3 years	[4][6]
Stock Solution Storage (in DMSO)	-80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles.	[4][5][7]

Table 3: Recommended Concentrations for Experiments

Application	Working Concentration Range	Notes
In vitro cell-based assays	0.5 μ M - 2 μ M	Effective concentrations for promoting cell proliferation and activating signaling pathways. [5]
Enzymatic assays (PTP1B inhibition)	$K_i = 0.29 \mu\text{M}$	This is the inhibition constant; concentrations around this value are a good starting point. [4][6]
Final DMSO concentration in assay	< 0.1% (v/v)	High concentrations of DMSO can be toxic to cells.[8]

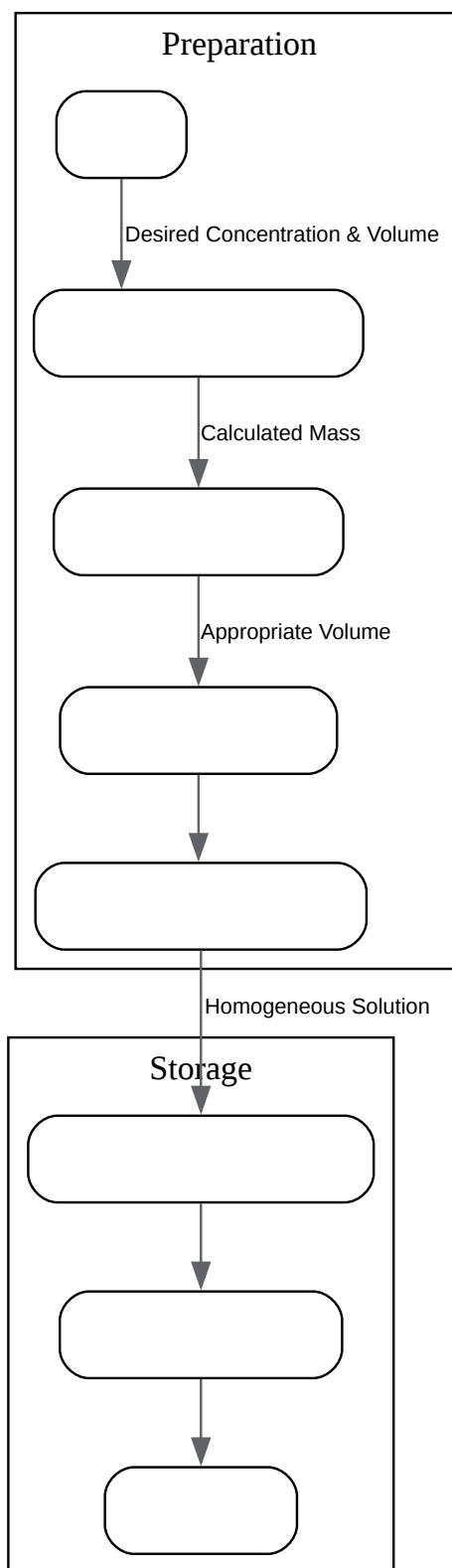
Experimental Protocols

Protocol 1: Preparation of a 10 mM TCS 401 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **TCS 401** in DMSO.

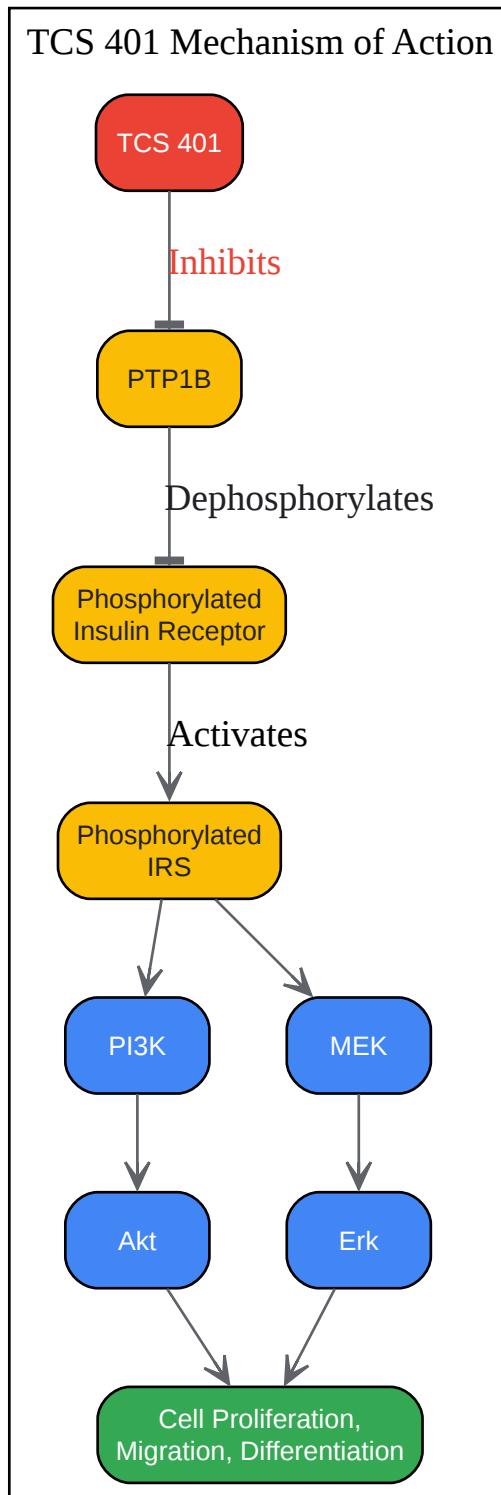
Materials:

- **TCS 401** powder (HCl salt, MW: 306.72 g/mol)
- Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes (e.g., 1.5 mL)
- Sterile, nuclease-free pipette tips
- Vortex mixer
- Optional: Sonicator or 37°C water bath


Procedure:

- Calculate the required mass of **TCS 401**:
 - To prepare 1 mL of a 10 mM stock solution, the following calculation is used:
 - Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000
 - Mass (mg) = $10 \text{ mM} \times 1 \text{ mL} \times 306.72 \text{ g/mol} / 1000 = 3.0672 \text{ mg}$
 - Therefore, 3.07 mg of **TCS 401** is needed to make 1 mL of a 10 mM stock solution.
- Weighing **TCS 401**:
 - Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
 - Carefully weigh 3.07 mg of **TCS 401** powder into the tared tube.
- Dissolving **TCS 401**:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **TCS 401** powder.

- Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
[8]
- If dissolution is difficult, sonication is recommended.[4] Gentle warming in a 37°C water bath can also aid dissolution, but the temperature sensitivity of the compound should be considered.[8]
- Aliquoting and Storage:
 - To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
[7][8]
 - Clearly label each aliquot with the compound name (**TCS 401**), concentration (10 mM), solvent (DMSO), and the date of preparation.
 - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][5]


Mandatory Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing **TCS 401** stock solution.

Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **TCS 401** action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. TCS 401 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. TCS 401 | Phosphatase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Preparing TCS 401 Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15573950#preparing-tcs-401-stock-solution-with-dmso>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com